3,9-Dibromoperylene

Descripción general

Descripción

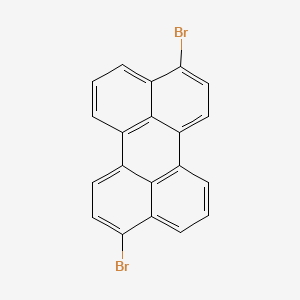

3,9-Dibromoperylene is a polycyclic aromatic hydrocarbon (PAH) and is a member of the perylene family. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 145°C. 3,9-Dibromoperylene is an important compound in organic synthesis, and has been used in the production of dyes, pigments, and other materials. It has also been used in the study of the structure and properties of polymers, and in the development of new materials. In addition, 3,9-Dibromoperylene has potential applications in the field of biomedicine.

Aplicaciones Científicas De Investigación

Oxidation Studies and Application to Higher Analogues

Specific Scientific Field

This application falls under the field of Chemistry , specifically the study of Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives .

Summary of the Application

The study investigated the structure and electronic features of neutral and positively charged pyrene and perylene derivatives, including 3,9-Dibromoperylene . The oxidation processes of 3,9-Dibromoperylene were explored, and the radical cations showed ESR signals with spin densities proven to delocalize at 3,4,9,10-positions .

Methods of Application or Experimental Procedures

The oxidation of 3,9-Dibromoperylene was investigated using Electron Spin Resonance (ESR) , UV–vis–NIR spectroscopy , and theoretical calculations . The addition of 2 equivalents of oxidant resulted in the formation of dication .

Results or Outcomes

The study found that in the case of doubly charged 3,9-Dibromoperylene, an anthracene structure could be found in the core . This phenomenon was validated to apply for the higher analogue terrylene, discovering its large aromaticity relocation upon the 2 electron oxidation .

Light-Harvesting Antenna Systems

Specific Scientific Field

This application is in the field of Chemical Engineering , specifically in the development of light-harvesting antenna systems .

Summary of the Application

The research reported the synthesis and excited-state dynamics of a series of bichromophoric light-harvesting antenna systems, which are capable of efficient harvesting of solar energy in the spectral range of 350–580 nm . These antenna systems were synthesized by the covalent attachment of blue light absorbing naphthalene monoimide energy donors to green light absorbing perylene-3,4,9,10-tetracarboxylic acid derived energy acceptors .

Methods of Application or Experimental Procedures

The energy donors were linked at the 1,7-bay-positions of the perylene derivatives, thus leaving the peri positions free for further functionalization and device construction . A highly stable and rigid structure, with no electronic communication between the donor and acceptor components, was realized via an all-aromatic non-conjugated phenoxy spacer between the constituent chromophores .

Results or Outcomes

The study revealed quantitative and ultrafast (approximately 1 picosecond) intramolecular excitation energy transfer from donor naphthalene chromophores to the acceptor perylenes in all the studied systems . These antenna systems are promising materials for solar-to-electric and solar-to-fuel devices due to the combination of an efficient and fast energy transfer along with broad absorption in the visible region .

Propiedades

IUPAC Name |

3,9-dibromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLAQSRFBRURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473914 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Dibromoperylene | |

CAS RN |

56752-35-3 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.